molecular formula C22H21N5O6S B2921398 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide CAS No. 888417-80-9

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Cat. No.: B2921398
CAS No.: 888417-80-9
M. Wt: 483.5
InChI Key: PHUUVJOOLVMBOQ-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a pyrimidinone derivative characterized by a thioether linkage, a 4-ethoxybenzamide group, and a benzodioxol substituent. The compound’s design integrates both electron-rich (benzodioxol) and lipophilic (ethoxybenzamide) moieties, which may enhance binding specificity and metabolic stability .

Properties

CAS No.

888417-80-9

Molecular Formula

C22H21N5O6S

Molecular Weight

483.5

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide

InChI

InChI=1S/C22H21N5O6S/c1-2-31-14-6-3-12(4-7-14)20(29)25-18-19(23)26-22(27-21(18)30)34-10-17(28)24-13-5-8-15-16(9-13)33-11-32-15/h3-9H,2,10-11H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI Key

PHUUVJOOLVMBOQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)N

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates multiple functional groups, including amine, dioxole, and pyrimidine derivatives, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20H17N5O5S
Molecular Weight 457.4 g/mol
CAS Number 872597-24-5
Key Functional Groups Amine, Dioxole, Pyrimidine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical cellular processes. The compound may influence pathways that regulate cell growth and apoptosis.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit promising anticancer activities. For instance, the incorporation of pyrimidine derivatives is known to enhance cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of pyrimidines can inhibit cell proliferation and induce apoptosis in cancer cells. The specific interactions of N-(4-amino...) with cancer cell signaling pathways remain an area for further exploration.

Antibacterial Activity

Five-membered heterocycles like pyrimidines are essential components in the design of antibacterial agents. The unique structure of N-(4-amino...) suggests potential antibacterial properties due to its ability to interact with bacterial enzymes or disrupt cellular functions. The compound's efficacy against specific bacterial strains needs to be established through in vitro studies.

Case Studies

  • Study on Anticancer Activity :
    • A recent study evaluated the cytotoxic effects of various pyrimidine derivatives on CCRF-CEM leukemia cells. While some derivatives showed IC50 values below 20 µg/mL, the specific activity of N-(4-amino...) remains untested in this context .
  • Synthesis and Characterization :
    • The synthesis of N-(4-amino...) involves multiple steps starting from benzo[d][1,3]dioxole and pyrimidine precursors. The synthetic route emphasizes the importance of optimizing reaction conditions to enhance yield and purity .

Research Findings

Recent literature highlights several key findings related to the biological activity of compounds similar to N-(4-amino...):

  • Anticancer Mechanisms : Compounds featuring similar structural characteristics have been shown to induce apoptosis in cancer cells via mitochondrial pathways .
  • Pharmacokinetic Properties : Studies suggest that modifications in the molecular structure can significantly affect the pharmacokinetic profiles of these compounds, impacting their bioavailability and therapeutic efficacy .

Comparison with Similar Compounds

Compounds from Scheme 1 (Journal of Applied Pharmaceutical Science, 2019)

  • Core Structure : Features a thiophen-2-yl group and substituted benzohydrazides.
  • Key Contrasts : The thiophene ring introduces sulfur-based electronic effects distinct from benzodioxol. Hydrazide linkages (vs. thioether in the target compound) may influence hydrolytic stability and hydrogen-bonding capacity .

Heterocyclic Analogues with Divergent Core Structures

6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Derivatives

  • Core Modification: Incorporates a benzo[b][1,4]oxazin-3(4H)-one ring instead of the pyrimidinone-thioether system.

N-(1-{(2R,4S,5S)-5-[Bis-(4-methoxy-phenyl)-phenyl-methylsulfanylmethyl]-4-hydroxy-tetrahydro-furan-2-yl}-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide (Compound 38)

  • Structural Complexity : Contains a tetrahydrofuran ring and bis(4-methoxyphenyl) groups.
  • Functional Impact : The furan ring enhances rigidity, while methoxy groups may increase metabolic resistance compared to ethoxybenzamide .

Compounds with Antimicrobial and Antitumor Moieties

N-Heteroimmine-1,2,3-dithiazoles

  • Core Heterocycle: Sulfur-rich dithiazole rings (vs. pyrimidinone).
  • Biological Activity : Demonstrated antimicrobial and antitumor properties due to sulfur’s electrophilic reactivity, a trait absent in the target compound’s benzodioxol system .

3,1-Benzothiazin-4-ones and 4-Alkoxyquinazolin-2-carbonitriles

  • Key Features: Benzothiazinone cores with nitrile or alkoxy substituents.

Data Table: Structural and Functional Comparison

Compound Name / Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrimidinone-thioether 4-ethoxybenzamide, benzodioxol ~497.5 (estimated) High lipophilicity, metabolic stability
CAS 868226-99-7 Pyrimidinone-thioether 3,4-dimethoxybenzamide, ethylphenyl 483.5 Improved solubility, reduced steric bulk
Scheme 1 Derivatives (2019) Pyrimidine-hydrazide Thiophen-2-yl, benzohydrazide ~450–500 Sulfur-mediated electronic effects
Benzo[b][1,4]oxazin-3(4H)-one Derivatives Benzooxazinone-pyrimidine Substituted phenyl ~400–450 Enhanced π-π stacking potential
N-Heteroimmine-1,2,3-dithiazoles Dithiazole Cyano, aryl ~300–400 Antimicrobial/antitumor activity

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